

# An In-depth Technical Guide to the Chemical Structure of Triacetylphloroglucinol

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## Compound of Interest

Compound Name: *Triacetylphloroglucinol*

Cat. No.: *B017671*

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of **Triacetylphloroglucinol**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Properties

**Triacetylphloroglucinol**, also known as 2,4,6-**Triacetylphloroglucinol**, is an aromatic ketone and a derivative of phloroglucinol.<sup>[1]</sup> It is characterized by a benzene ring substituted with three hydroxyl groups and three acetyl groups. This C<sub>3</sub>-symmetric molecule serves as a versatile bridging ligand in the synthesis of various coordination complexes and has been used in the development of anthelmintics.<sup>[2][3]</sup>

## Structural and Physical Data

The fundamental chemical and physical properties of **Triacetylphloroglucinol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone	PubChem[1]
Synonyms	2,4,6-Triacetylphloroglucinol, 1,1',1''-(2,4,6-Trihydroxybenzene-1,3,5-triyl)triethanone	PubChem[1]
CAS Number	2161-87-7	PubChem[1]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>6</sub>	PubChem[1]
Molecular Weight	252.22 g/mol	PubChem[1]
Appearance	White crystalline solid, Beige Needles	Guidechem[4], ChemicalBook[3]
Melting Point	145-147 °C	ChemicalBook[3]
SMILES	<chem>CC(=O)C1=C(O)C(C(C)=O)=C(O)C(C(C)=O)=C1O</chem>	PubChem[1], MedchemExpress.com[2]
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in DMF and DMSO with heating.	ChemicalBook[3], MedchemExpress.com[5]

## Molecular Structure Visualization

The chemical structure of **Triacetylphloroglucinol** consists of a central phloroglucinol core (a benzene ring with three hydroxyl groups at positions 1, 3, and 5) with three acetyl groups attached to the ring at positions 2, 4, and 6.

Caption: Chemical structure of **Triacetylphloroglucinol**.

## Experimental Protocols

### Synthesis of Triacetylphloroglucinol

**Triacetylphloroglucinol** is commonly synthesized via a Friedel-Crafts acylation of phloroglucinol.[3] Several methods exist, with variations in catalysts and reaction conditions.

Protocol: Friedel-Crafts Acylation using Acetic Anhydride and Methanesulfonic Acid[6]

This protocol describes a green and efficient one-pot synthesis method.

Materials:

- Phloroglucinol
- Acetic anhydride
- Methanesulfonic acid (catalyst)
- Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and hotplate
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine phloroglucinol and acetic anhydride.
- Add a catalytic amount of methanesulfonic acid to the mixture.
- Heat the reaction mixture to 80°C with continuous stirring for approximately 45 minutes.[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, allow the mixture to cool to room temperature.
- Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **Triacetylphloroglucinol** can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

## Spectroscopic Characterization

### Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for confirming the presence of key functional groups in the **Triacetylphloroglucinol** molecule.

#### Expected Characteristic IR Absorptions:

- O-H Stretching: A broad band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.
- C-H Stretching (Aromatic): Weak to medium bands typically appearing just above  $3000\text{ cm}^{-1}$  (e.g.,  $3000\text{--}3100\text{ cm}^{-1}$ ).<sup>[7]</sup>
- C-H Stretching (Aliphatic): Medium to strong bands appearing just below  $3000\text{ cm}^{-1}$  (e.g.,  $2850\text{--}3000\text{ cm}^{-1}$ ) from the methyl groups of the acetyl moieties.<sup>[7]</sup>
- C=O Stretching (Ketone): A strong, sharp absorption band in the region of  $1630\text{--}1680\text{ cm}^{-1}$ . The position of this band can be influenced by conjugation and hydrogen bonding.
- C=C Stretching (Aromatic): Medium to weak absorption bands in the  $1450\text{--}1600\text{ cm}^{-1}$  region.

- C-O Stretching: Bands in the 1000-1300  $\text{cm}^{-1}$  region corresponding to the phenolic C-O bonds.

General Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

- Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
- Place a small amount of the solid **Triacetylphloroglucinol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Clean the crystal and anvil thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the purity of the synthesized compound.

Expected  $^1\text{H}$  NMR Signals (in a suitable deuterated solvent like DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ):

- Hydroxyl Protons (-OH): A broad singlet in the downfield region. The chemical shift is highly dependent on solvent and concentration.
- Methyl Protons (-CH<sub>3</sub>): A sharp singlet integrating to 9 protons (due to the three equivalent acetyl groups) in the upfield region, typically around 2.0-2.7 ppm.

Expected  $^{13}\text{C}$  NMR Signals:

- Carbonyl Carbons (C=O): A signal in the highly downfield region, typically >190 ppm.
- Aromatic Carbons (C-O): Signals corresponding to the aromatic carbons attached to the hydroxyl groups.

- Aromatic Carbons (C-C=O): Signals for the aromatic carbons bonded to the acetyl groups.
- Methyl Carbons (-CH<sub>3</sub>): A signal in the upfield region, typically around 20-30 ppm.

## Conclusion

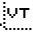
**Triacetylphloroglucinol** is a well-characterized compound with a symmetric structure that lends itself to various applications in synthesis and materials science. The protocols and data presented in this guide provide a solid foundation for its synthesis, identification, and utilization in a research setting. The straightforward synthesis and distinct spectroscopic features make it an accessible molecule for a wide range of scientific investigations.

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## References

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